

Spectroscopic and Analytical Profile of 3-Amino-5-ethoxyisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-ethoxyisoxazole

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Disclaimer: Extensive searches for specific, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for **3-Amino-5-ethoxyisoxazole** did not yield direct results in the available scientific literature and chemical databases. Therefore, this document serves as a comprehensive technical guide presenting predicted data based on the analysis of closely related isoxazole derivatives and established spectroscopic principles. The experimental protocols provided are generalized to guide researchers in the analytical characterization of similar compounds.

The structural elucidation of novel chemical entities is foundational in drug discovery and development. Isoxazole derivatives are of significant interest due to their presence in numerous commercial pharmaceuticals.^[1] This guide provides a detailed overview of the expected spectroscopic characteristics of **3-Amino-5-ethoxyisoxazole** and outlines the standard methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **3-Amino-5-ethoxyisoxazole**. These predictions are derived from data for analogous compounds, including 3-amino-5-methylisoxazole and other substituted isoxazoles, and are guided by established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Amino-5-ethoxyisoxazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.0 - 6.0	Singlet (broad)	-	NH ₂
~5.4	Singlet	-	H-4
~4.3	Quartet	~7.1	O-CH ₂ -CH ₃
~1.4	Triplet	~7.1	O-CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **3-Amino-5-ethoxyisoxazole**

Chemical Shift (δ) ppm	Assignment
~173	C-5
~165	C-3
~78	C-4
~69	O-CH ₂
~14	CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Table 3: Predicted IR Spectroscopic Data for **3-Amino-5-ethoxyisoxazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium, Broad	N-H stretching (Amine)
2980 - 2850	Medium	C-H stretching (Aliphatic)
~1620	Strong	C=N stretching (Isoxazole ring)
~1580	Medium	N-H bending (Amine)
1450 - 1380	Medium	C-H bending (Aliphatic)
1250 - 1050	Strong	C-O stretching (Ether and Isoxazole ring)
~1150	Medium	N-O stretching (Isoxazole ring) [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features.[\[5\]](#) The fragmentation of isoxazoles can be complex, often involving ring cleavage.[\[6\]](#)[\[7\]](#)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for **3-Amino-5-ethoxyisoxazole**

m/z	Proposed Fragment
128	[M] ⁺ (Molecular Ion)
113	[M - CH ₃] ⁺
100	[M - C ₂ H ₄] ⁺
84	[M - C ₂ H ₅ O + H] ⁺
56	[C ₃ H ₂ NO] ⁺
43	[C ₂ H ₃ O] ⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.[\[8\]](#)
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Wipe the outside of the NMR tube clean before insertion into the spectrometer.[\[9\]](#)

Data Acquisition:

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.[\[10\]](#)
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

- Longer acquisition times or a higher number of scans are often required due to the low natural abundance of ^{13}C .

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):[\[11\]](#)

- Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[\[11\]](#)
- Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[\[11\]](#)
- Thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.
- Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[\[11\]](#)

Data Acquisition:

- Instrumentation: An FTIR spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.[\[3\]](#)
 - Place the KBr pellet in the sample holder.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum. The typical range is 4000-400 cm^{-1} .[\[3\]](#)

Mass Spectrometry

Sample Preparation:

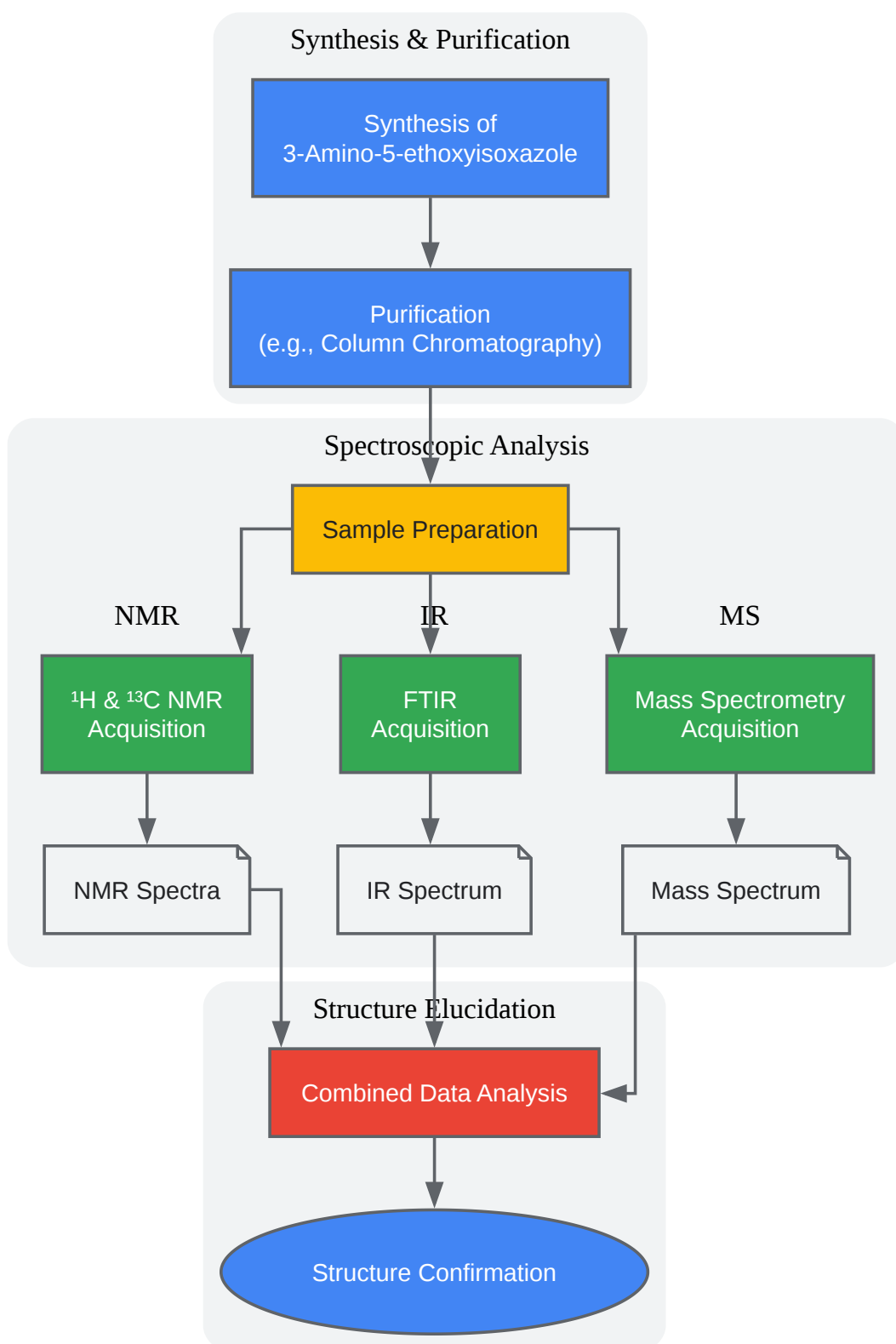
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Illustrative for ESI and EI):

- Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Electrospray Ionization (ESI):
 - ESI is a "soft" ionization technique suitable for polar molecules, often coupled with liquid chromatography (LC-MS).[\[12\]](#)[\[13\]](#)
 - The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.[\[13\]](#)
 - The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, $[M+H]^+$), which are then analyzed.[\[12\]](#)
- Electron Ionization (EI):
 - EI is a "hard" ionization technique that causes significant fragmentation, useful for structural elucidation of small, volatile molecules.[\[14\]](#)[\[15\]](#)
 - The sample is vaporized and introduced into the ion source under vacuum.
 - A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing an electron to be ejected and forming a molecular ion (M^+).[\[14\]](#)
 - The energetically unstable molecular ions fragment into smaller, characteristic ions.[\[5\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a novel isoxazole derivative.



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Caption: Analytical workflow for the characterization of **3-Amino-5-ethoxyisoxazole**.

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